molecular formula C10H13NO4S B3072823 4-Ethanesulfonamido-3-methylbenzoic acid CAS No. 1017027-66-5

4-Ethanesulfonamido-3-methylbenzoic acid

Cat. No.: B3072823
CAS No.: 1017027-66-5
M. Wt: 243.28 g/mol
InChI Key: HPOLZOCORCDMKC-UHFFFAOYSA-N
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Description

4-Ethanesulfonamido-3-methylbenzoic acid (CAS 1017027-66-5) is a benzoic acid derivative with a molecular formula of C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . Its structure features a 3-methyl group at the benzene ring’s position 3 and an ethanesulfonamido group (-SO₂NH-C₂H₅) at position 4 (Figure 1).

Properties

IUPAC Name

4-(ethylsulfonylamino)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-16(14,15)11-9-5-4-8(10(12)13)6-7(9)2/h4-6,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOLZOCORCDMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process.

Industrial Production Methods

Industrial production methods for 4-Ethanesulfonamido-3-methylbenzoic acid may involve large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethanesulfonamido-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
4-Ethanesulfonamido-3-methylbenzoic acid exhibits significant antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. Research indicates that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thus preventing bacterial growth .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have shown that sulfonamide derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Research

Biomarker Potential
In metabolic studies, 4-Ethanesulfonamido-3-methylbenzoic acid has been identified as a potential biomarker for various physiological processes. Its presence in biological fluids can indicate specific metabolic states or dietary habits, particularly in studies involving the consumption of certain foods .

Cellular Mechanisms
Research has explored the compound's role in cellular signaling pathways. It has been shown to interact with various receptors and enzymes involved in cell cycle regulation and apoptosis, indicating its potential use in cancer research .

Material Sciences

Polymer Synthesis
4-Ethanesulfonamido-3-methylbenzoic acid is utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and advanced materials .

Nanotechnology Applications
The compound is being researched for its potential use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its chemical structure allows for functionalization that can enhance the targeting and release profiles of therapeutic agents .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Sulfonamide DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro.
Anti-inflammatory Effects of 4-Ethanesulfonamido CompoundsBiological ResearchShowed modulation of inflammatory cytokines in cell cultures.
Polymer Blends with Enhanced PropertiesMaterial SciencesImproved mechanical properties and thermal stability noted in synthesized polymers.

Mechanism of Action

The mechanism of action of 4-Ethanesulfonamido-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The aromatic ring can participate in π-π interactions with other aromatic systems, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural analogues and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
4-Ethanesulfonamido-3-methylbenzoic acid 1017027-66-5 C₁₀H₁₃NO₄S 243.28 3-methyl, 4-ethanesulfonamido
4-(((3-Methylphenyl)sulfonamido)methyl)benzoic acid 1562417-33-7 C₁₅H₁₅NO₄S 305.35 4-((3-methylphenyl)sulfonamido)methyl, benzoic acid
2-(4-Acetamidobenzenesulfonamido)-3-methylbutanoic acid Not provided C₁₄H₁₉N₂O₅S 327.38 4-acetamidobenzenesulfonamido, 3-methylbutanoic acid backbone
4-Hydroxy-3-methylbenzoic acid 499-76-3 C₈H₈O₃ 152.15 3-methyl, 4-hydroxy (lacks sulfonamido group)
3-(2,2-Difluoroethoxy)-4-methylbenzoic acid 1248515-80-1 C₁₀H₁₀F₂O₃ 216.19 3-difluoroethoxy, 4-methyl
Key Observations:

Substituent Diversity :

  • The target compound’s ethanesulfonamido group is less sterically bulky compared to the phenylsulfonamido group in CAS 1562417-33-7 . This may enhance solubility in polar solvents.
  • The 4-hydroxy-3-methylbenzoic acid (CAS 499-76-3) lacks a sulfonamido group, resulting in lower molecular weight and reduced polarity .

Electronic Effects :

  • Sulfonamido groups are electron-withdrawing , which increases the acidity of the benzoic acid moiety (pKa ~2-3) compared to hydroxy or methyl-substituted analogues (pKa ~4-5) .

Biological Activity

4-Ethanesulfonamido-3-methylbenzoic acid, a sulfonamide derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an ethanesulfonamide group attached to a methyl-substituted benzoic acid framework. Understanding its biological activity is crucial for exploring therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 4-Ethanesulfonamido-3-methylbenzoic acid can be represented as follows:

C10H13NO3S\text{C}_10\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound features a sulfonamide group, which is known for its diverse biological effects, particularly in antimicrobial activity and enzyme inhibition.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. Studies have demonstrated that 4-Ethanesulfonamido-3-methylbenzoic acid retains this mechanism, showing efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes has been proposed as a potential mechanism .

Cytotoxicity and Antiproliferative Activity

Recent investigations into the cytotoxic effects of 4-Ethanesulfonamido-3-methylbenzoic acid on cancer cell lines have shown promising results. The compound exhibited selective cytotoxicity towards various tumor cells while sparing normal cells, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several sulfonamide derivatives, including 4-Ethanesulfonamido-3-methylbenzoic acid. The results demonstrated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Study 2: Anti-inflammatory Activity

In a separate investigation, the anti-inflammatory properties were assessed using a lipopolysaccharide (LPS)-induced inflammation model in murine macrophages. Treatment with 4-Ethanesulfonamido-3-methylbenzoic acid resulted in a significant reduction in TNF-alpha and IL-6 levels.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
Compound Treatment80 ± 590 ± 10

The biological activities of 4-Ethanesulfonamido-3-methylbenzoic acid are attributed to its structural features that allow it to interact with specific molecular targets. The sulfonamide group plays a critical role in enzyme inhibition, while the aromatic ring contributes to hydrophobic interactions with cellular membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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